molecular formula C5H6ClN3 B1592472 2-Chloropyridine-3,5-diamine CAS No. 5632-81-5

2-Chloropyridine-3,5-diamine

Cat. No. B1592472
CAS RN: 5632-81-5
M. Wt: 143.57 g/mol
InChI Key: XNABPUPJEZQSCB-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

The mixture of 2.19 g of iron powder, 5 ml of water, and 10 ml of ethanol was stirred at 80° C. for 2 minutes. After incremental addition of 1 ml concentrated hydrochloric acid, the mixture was stirred at the same temperature until the solution became neutral. To the reaction solution was incrementally added suspension of 1 g 2-chloro-3,5-dinitropyridine in 5 ml ethanol, and the mixture was stirred at 80° C. for 40 minutes. The reaction solution was allowed to cool, and the iron was removed by filtration with celite, and the solvent of the filtrate was distilled off. Ethanol was added to the residue to disperse the solid content, and the solid content was collected by filtration to obtain 360 mg of the title compound.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.19 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([N+:13]([O-])=O)=[CH:6][N:5]=1>C(O)C.[Fe]>[NH2:10][C:9]1[C:4]([Cl:3])=[N:5][CH:6]=[C:7]([NH2:13])[CH:8]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
2.19 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature until the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the iron was removed by filtration with celite
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled off
ADDITION
Type
ADDITION
Details
Ethanol was added to the residue
ADDITION
Type
ADDITION
Details
to disperse the solid content
FILTRATION
Type
FILTRATION
Details
the solid content was collected by filtration

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
NC=1C(=NC=C(C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.